N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a synthetic benzamide derivative characterized by a unique alkyne linker (but-2-yn-1-yl) bridging a benzo[d][1,3]dioxol-5-yloxy group and a 2,6-difluorobenzamide moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-rich aromatic system and metabolic stability.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c19-13-4-3-5-14(20)17(13)18(22)21-8-1-2-9-23-12-6-7-15-16(10-12)25-11-24-15/h3-7,10H,8-9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYWFNMIOUECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of 1,3-benzodioxole with an appropriate alkyne under palladium-catalyzed coupling conditions. The resulting intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the palladium-catalyzed coupling step and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the difluorobenzamide group can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Core
Piperazine-Linked Derivatives
Compounds with ethylphenyl-piperazine linkers, such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (), share the benzo[d][1,3]dioxol-5-yloxy group but differ in backbone structure. These derivatives exhibit higher melting points (164–203°C as HCl salts) compared to the target compound’s likely lower melting range (inferred from alkyne flexibility). Yields for these analogs range from 55–82%, influenced by steric hindrance from substituents like trifluoromethyl or chlorophenyl groups .
Benzimidazole Derivatives
Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () replace the benzamide core with a benzimidazole ring. These derivatives are synthesized via condensation reactions (120°C, DMF) and exhibit distinct NMR profiles due to aromatic proton environments. Their higher molecular rigidity may explain elevated melting points (e.g., 171–172°C for 4d) compared to the target compound’s alkyne-linked structure .
Linker Modifications
The target compound’s but-2-yn-1-yl linker introduces conformational rigidity and linearity, contrasting with:
- Ethylphenyl linkers in piperazine derivatives (e.g., ), which allow rotational freedom.
- Thiadiazole linkers in 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (), which enhance π-stacking interactions.
The alkyne linker likely reduces solubility in polar solvents compared to ethylphenyl analogs but improves thermal stability .
Halogen and Functional Group Effects
- Fluorine Substitution: The 2,6-difluorobenzamide group in the target compound parallels flufenoxuron (N-(((4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide), a benzoylurea insecticide. Fluorine atoms enhance electronegativity and metabolic resistance .
- Chloro/Bromo Substituents : Analogs like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine () show reduced yields (60–72%) due to heavier halogen atoms, contrasting with the target compound’s fluorine-driven synthesis efficiency .
Physicochemical Properties
Table 1: Comparative Data for Selected Analogs
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a benzo[d][1,3]dioxole moiety with a but-2-yn-1-yl linker and a difluorobenzamide group, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Key Structural Features
- Benzo[d][1,3]dioxole Moiety : This component is known for enhancing biological interactions due to its electron-rich characteristics.
- But-2-yn-1-yl Linker : Provides flexibility and spatial orientation for interaction with target proteins.
- Difluorobenzamide Group : The presence of fluorine atoms can influence the compound's lipophilicity and bioavailability.
The mechanism of action for this compound involves its ability to interact with various molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety is thought to engage in π–π stacking interactions with aromatic residues in target proteins, while the but-2-yn-1-yl linker contributes to the overall binding affinity through conformational flexibility.
Therapeutic Potential
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anti-inflammatory Effects : The sulfonamide moiety present in related compounds has been associated with anti-inflammatory properties.
- Anticancer Activity : The compound may inhibit specific enzymes involved in cancer progression, thereby exerting anticancer effects .
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting various enzymes that play critical roles in cellular signaling pathways .
Research Findings
Several studies have evaluated the biological activity of related compounds:
Case Study 1: Anti-Cancer Activity
A study conducted on a series of benzamide derivatives found that those incorporating a benzo[d][1,3]dioxole unit exhibited potent anticancer activity against various human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Enzyme Interaction
Research focusing on enzyme kinetics revealed that this compound effectively inhibited specific kinases associated with inflammatory responses. This inhibition was dose-dependent and showed promise for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
